1,3-Benzodioxole-5-carboxaldehyde, 7-(trifluoroMethyl)- 1,3-Benzodioxole-5-carboxaldehyde, 7-(trifluoroMethyl)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC19796648
InChI: InChI=1S/C9H5F3O3/c10-9(11,12)6-1-5(3-13)2-7-8(6)15-4-14-7/h1-3H,4H2
SMILES:
Molecular Formula: C9H5F3O3
Molecular Weight: 218.13 g/mol

1,3-Benzodioxole-5-carboxaldehyde, 7-(trifluoroMethyl)-

CAS No.:

Cat. No.: VC19796648

Molecular Formula: C9H5F3O3

Molecular Weight: 218.13 g/mol

* For research use only. Not for human or veterinary use.

1,3-Benzodioxole-5-carboxaldehyde, 7-(trifluoroMethyl)- -

Specification

Molecular Formula C9H5F3O3
Molecular Weight 218.13 g/mol
IUPAC Name 7-(trifluoromethyl)-1,3-benzodioxole-5-carbaldehyde
Standard InChI InChI=1S/C9H5F3O3/c10-9(11,12)6-1-5(3-13)2-7-8(6)15-4-14-7/h1-3H,4H2
Standard InChI Key CWPJHCMWEGNRLP-UHFFFAOYSA-N
Canonical SMILES C1OC2=CC(=CC(=C2O1)C(F)(F)F)C=O

Introduction

Structural Characteristics and Molecular Identity

The molecular structure of 1,3-benzodioxole-5-carboxaldehyde, 7-(trifluoromethyl)- is defined by its IUPAC name, 7-(trifluoromethyl)-1,3-benzodioxole-5-carbaldehyde, and its canonical SMILES representation: C1OC2=CC(=CC(=C2O1)C(F)(F)F)C=O . Key structural attributes include:

PropertyValue
Molecular FormulaC₉H₅F₃O₃
Molecular Weight218.13 g/mol
PubChem CID72944693
InChI KeyCWPJHCMWEGNRLP-UHFFFAOYSA-N

The benzodioxole core consists of a fused benzene ring with two oxygen atoms forming a 1,3-dioxole ring. The electron-withdrawing -CF₃ group enhances the compound's lipophilicity and metabolic stability, while the aldehyde functionality provides a reactive site for further chemical modifications, such as condensation or nucleophilic addition reactions .

Synthesis and Preparation

The synthesis of 1,3-benzodioxole-5-carboxaldehyde, 7-(trifluoromethyl)- is achieved through established protocols for fluorinated benzodioxole derivatives. Key methodologies include:

  • Corey’s Method: A multi-step approach involving the introduction of the trifluoromethyl group via electrophilic substitution or radical trifluoromethylation, followed by formylation at the 5-position.

  • Weeratunga’s Protocol: Utilizes halogenated intermediates, where a bromine or iodine atom at the 7-position is replaced by a -CF₃ group using copper-mediated cross-coupling reactions.

  • Wu’s Modification: Employs directed ortho-metalation strategies to install the -CF₃ and -CHO groups sequentially, ensuring regioselective functionalization.

Purification typically involves column chromatography (silica gel, petroleum ether/ethyl acetate eluent) and crystallization from hexane/ethyl acetate mixtures.

Applications in Pharmaceutical and Agrochemical Research

The trifluoromethyl group’s electron-withdrawing nature and high lipid solubility make this compound a valuable intermediate in drug discovery. Key applications include:

  • Antifungal Agents: Analogous benzodioxole derivatives exhibit potent activity against Candida spp. and Aspergillus spp. by inhibiting fungal cytochrome P450 enzymes.

  • Herbicides: Fluorinated benzodioxoles disrupt plant auxin signaling, offering selective weed control.

  • Anticancer Scaffolds: The aldehyde group enables conjugation with pharmacophores targeting kinase inhibitors or apoptosis inducers.

Future Directions

Research priorities include:

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral benzodioxole derivatives.

  • In Vivo Studies: Evaluating pharmacokinetics and toxicity profiles in preclinical models.

  • Material Science Applications: Exploring use in fluorinated polymers or liquid crystals .

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